molecular formula C3H3N3S2 B1300922 1,2,4-Triazine-3,5(2H,4H)-dithione CAS No. 461-90-5

1,2,4-Triazine-3,5(2H,4H)-dithione

Cat. No. B1300922
CAS RN: 461-90-5
M. Wt: 145.21 g/mol
InChI Key: IIYCDUJGGHBHAQ-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dithione is a heterocyclic compound that is part of the triazine family. Triazines are known for their three nitrogen atoms incorporated into a six-membered ring, which can be further modified to create various derivatives with different properties and applications. The specific compound of interest, 1,2,4-triazine-3,5-dithione, has been studied for its potential as an antimetabolite and for its unique chemical and physical properties .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives can be achieved through various methods. For instance, a one-pot synthesis method has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives, which involves three-component reactions of arylaldehydes, thiourea, and orthoformates . Additionally, 1,2,4-triazine-3,5-dithione derivatives have been synthesized from uracil and 6-azauracil through selective thiation using phosphorus pentasulfide . Another method includes the condensation of 1-arylthioureas with aliphatic carboxylic acids using ferric chloride hexahydrate as a catalyst to produce 1,3,5-triazinane-2,4-dithiones .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been characterized by various spectroscopic techniques and, in some cases, by single crystal X-ray diffraction. The structure of these compounds is crucial as it influences their electronic and optical properties . For example, the replacement of oxygen with sulfur in certain triazine derivatives has been shown to impact their electronic structure and linear optical properties, as evidenced by DFT calculations and spectroscopic studies .

Chemical Reactions Analysis

1,2,4-Triazine derivatives undergo a variety of chemical reactions. For example, 1,2,4-triazine-3,5-dithione has been used as a starting material for the synthesis of other triazine derivatives through alkylation reactions . Additionally, triazine derivatives can participate in annulation reactions, such as the formal (3 + 3) annulation reaction to synthesize 3,4-dihydro-2H-1,3-thiazines . The reactivity of these compounds is also demonstrated in the selective amination of 3-methylthio-1,2,4-triazinones, leading to the synthesis of various aminated triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The synthesis and characterization of these compounds reveal that they can exhibit a range of properties, such as absorption bands and fluorescence quenching, which are important for potential applications in materials science and optoelectronics . The electrochemical and spectroelectrochemical properties of oligothiophenes with 1,2,4-triazine units have been studied, showing that these compounds can serve as strong electron acceptors and may be suitable for use as n-type semiconductors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dithione and its derivatives has been explored through various methods. For example, one study detailed an efficient, metal-free synthesis of 1,2,4-triazines via a coupled domino process in a single pot, emphasizing the ease and efficiency of this method (Wang Jing et al., 2016). Another approach involved the visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers, utilizing 2-tert-butylanthraquinone as a metal-free photocatalyst (Yushi Tan et al., 2022).

  • Chemical Reactivity : The chemical reactivity of 1,2,4-Triazine-3,5(2H,4H)-dithione has been investigated in various studies. One example includes the treatment of 2-chloro-4,5-dihydroimidazolium hydrogen sulfate with ammonium thiocyanate to form 7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-2,4(3H,6H)-dithione, demonstrating selective alkylation under alkaline conditions (F. Sa̧czewski & M. Gdaniec, 1987).

Applications in Bioactive Molecule Synthesis

  • Pharmacological Potential : Several studies have explored the pharmacological potential of 1,2,4-triazine derivatives. For instance, research on the synthesis and evaluation of newly substituted 1,2,4-triazines as antimicrobial agents revealed broad-spectrum activity against various pathogens, highlighting their potential in pharmaceutical applications (ME Shelke, 2020).

  • Electrochemical Properties : Research on oligothiophenes containing 1,2,4-triazine and 5,5′-bi-1,2,4-triazine units showed that these compounds have tunable optical and electronic properties, making them promising for organic optoelectronic applications (D. Branowska et al., 2016).

Future Directions

The future directions of 1,2,4-Triazine-3,5(2H,4H)-dithione research could involve the development of more efficient synthesis methods, as well as the exploration of its potential bioactive properties .

properties

IUPAC Name

2H-1,2,4-triazine-3,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYCDUJGGHBHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364383
Record name 1,2,4-Triazine-3,5(2H,4H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazine-3,5(2H,4H)-dithione

CAS RN

461-90-5
Record name 1,2,4-Triazine-3,5(2H,4H)-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3,5(2H,4H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Wasti, MM Joullié - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
3,5-Diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine (1) has been obtained by the action of ammonia on 3,5-bismethylthio-, 3,5-dithioxo-, or 3-methylthio-5-thioxo-6-(3,4,5-…
Number of citations: 10 pubs.rsc.org
PJ Dudfield, SD Lindell, CW Rees - Journal of the Chemical Society …, 1999 - pubs.rsc.org
The 3-β-D-ribofuranoside 6 of the new imidazo[2,1-f][1,2,4]triazine 27 is isomeric and isoelectronic with the nucleoside deaminoformycin 1 which is a good inhibitor of adenosine …
Number of citations: 56 pubs.rsc.org
Z Jin, L Yang, HN Xu, EF Huang, DCC Wan, S Li… - Science China …, 2010 - Springer
Acetylcholinesterase inhibitors played significant roles in treatment of Alzheimer’s disease. Based on the research foundation of our previous work and molecular modeling, twelve 3,6-…
Number of citations: 16 link.springer.com
AK Mansour, MM Eid, NSAM Khalil - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
The 1-(2,3,4,6-tetra-O-acetyl- β -D-galactopyranosyl)-3-aryl-5-benzyl (or substituted benzyl)-1,2,4-triazin-6(1H)-/ones or thiones were prepared via galactosidation of 3-aryl-5-benzyl (or …
Number of citations: 20 www.tandfonline.com
SJ Liu, L Yang, XG Liu, Y Luo, ZJ Cao… - Letters in Drug …, 2010 - ingentaconnect.com
The docking study on a series of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives with acetylcholinesterase has been demonstrated. The synthesis and characterization of a series of 7H…
Number of citations: 14 www.ingentaconnect.com
AF Salama, AA El-Barbary, IM Al-Sharkawi… - Delta Journal of …, 2013 - journals.ekb.eg
Praziquantel is now the drug of choice for treatment of schistosomiasis, its use in the control ofschistosomiasis at a population level faces some problems, and thus a search for new …
Number of citations: 6 journals.ekb.eg
K Wasti - 1976 - search.proquest.com
Thanks are due to Dr. All an R. Day of this department and Dr. Ned D. Heindel of department of Chemi stry, Lehigh University, Bethlehem, Pennsylvania for their timely help and …
Number of citations: 3 search.proquest.com
AK Mansour, MM Eid, NSAM Khalil - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
Selective synthesis and reactions of different 6-substituted-2- β -D-galactosyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-ones using the developed amino or aryl protecting group strategy …
Number of citations: 41 www.tandfonline.com
AK Mansour, MM Eid, NSAM Khalil - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
Synthetic routes towards different 2- α -L-arabinopyranosyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-/ones or thiones were investigated. Primary human anticancer screening of two …
Number of citations: 19 www.tandfonline.com
T Aysu - The Journal of Supercritical Fluids, 2014 - Elsevier
Cirsium yildizianum stalks were liquefied in organic solvents under supercritical conditions with and without catalyst in a cylindrical reactor at temperatures of 260, 280 and 300 C. The …
Number of citations: 11 www.sciencedirect.com

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